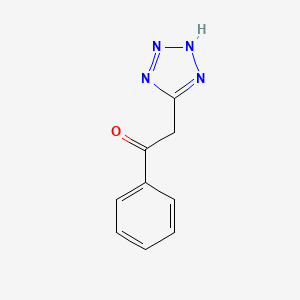

1-Phenyl-2-(1H-tetrazole-5-yl)ethanone

Description

Historical Context and Evolution of Research on Phenyl-Tetrazole-Ketone Systems

The study of phenyl-tetrazole-ketone systems is an extension of the broader field of tetrazole chemistry, which dates back to the late 19th century. Initially, research focused on fundamental synthesis methods for the tetrazole ring, such as the reaction of nitriles with hydrazoic acid or other azide (B81097) sources. numberanalytics.com The Schmidt reaction, for instance, demonstrated a pathway to form tetrazoles from ketones, establishing an early link between these two functional groups. stackexchange.com

Over time, as the utility of tetrazoles in various fields became apparent, research evolved from simple synthesis to the creation of more complex, functionalized derivatives. The incorporation of a phenyl ketone structure provided researchers with a versatile scaffold. Phenyl (methyl-tetrazolyl) ketone, a closely related compound, has been studied as a key intermediate in the synthesis of tetrazolyloxime fungicides, highlighting the agricultural and industrial relevance of this class of molecules. rsc.orgresearchgate.net The evolution of this research area reflects a broader trend in organic chemistry: the development of modular building blocks that enable the efficient construction of diverse molecular architectures.

Significance and Research Niche of 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone within Heterocyclic Chemistry

The primary significance of this compound in heterocyclic chemistry stems from its role as a synthetic intermediate. rsc.org The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylic acid in biological systems. researchgate.netbeilstein-journals.orgresearchgate.net This property is highly valuable in medicinal chemistry for designing drugs with improved metabolic stability and lipophilicity. beilstein-journals.org The presence of the tetrazole moiety is a key feature in several successful pharmaceuticals, such as the antihypertensive drugs Losartan and Valsartan. numberanalytics.comnih.gov

The research niche for this compound is centered on its utility in constructing novel heterocyclic frameworks. The ketone functional group is a versatile handle for a wide range of chemical transformations, including condensations, reductions, and additions. Furthermore, the entire molecule can be used as a core building block in multicomponent reactions (MCRs), which allow for the rapid assembly of complex, drug-like molecules from simple starting materials. beilstein-journals.org The photochemical reactivity of the phenyl ketone portion adds another dimension to its utility, with studies showing solvent-dependent reaction mechanisms involving hydrogen or electron transfer. rsc.orgresearchgate.net

Overview of Current Research Trajectories and Challenges in the Synthesis and Reactivity of Tetrazole-Containing Ketones

Current research involving tetrazole-containing ketones is dynamic, with several key areas of focus and persistent challenges. The main goal is to develop more efficient, safe, and environmentally friendly synthetic methods while expanding the scope of their applications.

Current Research Trajectories:

Green Chemistry: A significant trend is the move towards more sustainable synthetic protocols. This includes the use of green solvents like water or ethanol, the development of reusable catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption. numberanalytics.comnih.gov

Advanced Catalysis: New catalysts are being developed to facilitate tetrazole synthesis under milder conditions, improving yields and functional group tolerance. numberanalytics.com This includes heterogeneous catalysts that can be easily separated and recycled. nih.gov

Multicomponent and Click Chemistry: The integration of tetrazole-containing building blocks into MCRs and click chemistry reactions is a major focus. beilstein-journals.orgnumberanalytics.com These strategies enable the efficient and modular synthesis of diverse compound libraries for screening in drug discovery and materials science. beilstein-journals.org

Novel Functionalization: Researchers are exploring new ways to functionalize the tetrazole ring itself. For example, the use of advanced reagents like turbo Grignard (iPrMgCl·LiCl) allows for the direct deprotonation and subsequent reaction of the tetrazole ring with various electrophiles, opening new avenues for creating complex derivatives. acs.org

Challenges in Synthesis and Reactivity:

Safety Concerns: Traditional tetrazole synthesis often involves hazardous reagents such as hydrazoic acid and metal azides, which are explosive and toxic. numberanalytics.comnumberanalytics.com Developing safer alternatives, like trimethylsilyl (B98337) azide, is an ongoing effort. beilstein-journals.org

Synthetic Efficiency: Achieving high yields and selectivity can be difficult. numberanalytics.com Some synthetic methods suffer from a limited substrate scope, where certain functional groups are not compatible with the reaction conditions. numberanalytics.com

Stability: The high nitrogen content that makes tetrazoles useful in energetic materials can also lead to stability issues in other contexts, requiring careful handling and consideration during synthesis and application. researchgate.netnumberanalytics.com

Reaction Control: Controlling the regioselectivity during the functionalization of the tetrazole ring can be challenging, and reactions involving the ketone can sometimes lead to byproducts. stackexchange.com

The table below summarizes the key research directions and the associated hurdles in the field of tetrazole-containing ketones.

| Research Trajectory | Description | Associated Challenges |

| Green Synthesis | Developing eco-friendly methods using safer solvents and energy-efficient techniques (e.g., microwave-assisted synthesis). | Finding effective catalysts that work under green conditions; ensuring scalability. |

| Advanced Catalysis | Designing new homogeneous and heterogeneous catalysts to improve reaction efficiency and selectivity under mild conditions. | Catalyst cost, stability, and reusability; preventing leaching of metal catalysts. |

| Multicomponent Reactions (MCRs) | Using tetrazole ketones as building blocks in one-pot reactions to rapidly generate molecular complexity. | Optimizing reaction conditions for multiple components; purification of the final products. |

| Novel Functionalization | Exploring new reagents and methods to directly modify the tetrazole ring and its substituents. | Stability of intermediates; controlling regioselectivity; harsh reaction conditions may be required. |

Structure

3D Structure

Properties

Molecular Formula |

C9H8N4O |

|---|---|

Molecular Weight |

188.19 g/mol |

IUPAC Name |

1-phenyl-2-(2H-tetrazol-5-yl)ethanone |

InChI |

InChI=1S/C9H8N4O/c14-8(6-9-10-12-13-11-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12,13) |

InChI Key |

UZBGMRJCHOMLNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NNN=N2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Phenyl 2 1h Tetrazole 5 Yl Ethanone

Reactivity of the Tetrazole Moiety in 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone

The tetrazole ring is an aromatic heterocycle containing four nitrogen atoms, which imparts it with a unique chemical character. Its reactivity is characterized by susceptibility to substitution on the nitrogen atoms, as well as the potential for ring-opening and rearrangement under certain conditions. Furthermore, the nitrogen lone pairs allow it to act as a ligand in coordination with metal centers.

N-Alkylation and N-Acylation Reactions

The tetrazole moiety of this compound possesses two nitrogen atoms with available lone pairs, making it amenable to electrophilic attack. N-alkylation and N-acylation are common derivatization strategies for tetrazoles, often resulting in a mixture of regioisomers.

The N-alkylation of tetrazoles, such as with benzyl bromide in the presence of a base like potassium carbonate, typically yields two separable regioisomers mdpi.com. This is due to the tautomerism between the 1H- and 2H-forms of the tetrazole ring. The ratio of the resulting 1,5- and 2,5-disubstituted products can be influenced by the nature of the starting tetrazole and the reaction conditions mdpi.com. Theoretical studies using Density Functional Theory (DFT) can help to rationalize the observed regioselectivity by examining the nucleophilicity of the different nitrogen atoms in the tautomeric forms mdpi.com.

Similarly, N-acylation with acyl or aroyl chlorides can be achieved, leading to the corresponding N-acyltetrazole derivatives. For instance, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can be readily acylated with various aroyl, heterocyclyl, or alkanoyl chlorides in dry DMF to produce a range of N-acyl/aroyl acetohydrazides tubitak.gov.trresearchgate.net. These reactions are typically carried out at room temperature and demonstrate the nucleophilic character of the tetrazole nitrogen tubitak.gov.trresearchgate.net.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Tetrazole Derivatives

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type | Reference(s) |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide and N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide | N-Alkylation | mdpi.com |

| 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide | Aroyl/heterocyclyl/alkanoyl chlorides | N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides | N-Acylation | tubitak.gov.trresearchgate.net |

Ring-Opening and Rearrangement Reactions of the Tetrazole Core

The tetrazole ring, despite its aromaticity, can undergo ring-opening and rearrangement reactions under energetic conditions such as heat or UV radiation. The thermal decomposition of phenyl-substituted tetrazoles has been shown to proceed exothermically at temperatures between 190–240 °C researchgate.net. This process often involves the extrusion of a molecule of nitrogen (N₂) and the formation of an isonitrile as a primary decomposition product researchgate.net.

Photochemical reactions can also induce transformations of the tetrazole core. For example, UV irradiation of 5-substituted tetrazoles in the presence of carboxylic acids can lead to the formation of 1,3,4-oxadiazoles. This reaction is believed to proceed through the generation of a nitrile imine intermediate via photolysis researchgate.net.

Table 2: Ring-Opening and Rearrangement Reactions of Phenyl-Substituted Tetrazoles

| Starting Material | Conditions | Major Product(s) | Reaction Type | Reference(s) |

| Phenyl-substituted tetrazoles | Heating (190–240 °C) | Isonitrile, N₂ | Thermal Decomposition | researchgate.net |

| 5-substituted tetrazoles and carboxylic acids | UV irradiation | 1,3,4-Oxadiazoles | Photochemical Rearrangement | researchgate.net |

Coordination Behavior as a Ligand with Metal Centers

The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with various metal centers. The deprotonated form, the tetrazolate anion, is a particularly versatile ligand due to its multiple potential coordination sites. Tetrazolato ligands can exhibit a wide variety of coordination modes, including monodentate, bidentate, and bridging, leading to the formation of discrete metal complexes or coordination polymers nih.govunimi.itresearchgate.net.

The specific coordination mode depends on several factors, including the metal ion, the other ligands present in the coordination sphere, and the steric and electronic properties of the substituent at the 5-position of the tetrazole ring nih.gov. In the case of this compound, both the tetrazole nitrogen atoms and the ketone oxygen could potentially be involved in metal coordination, making it a bidentate or even a bridging ligand. The coordination of transition metals like titanium, zirconium, and tantalum with 5-phenyltetrazolato ligands has been shown to result in various coordination environments, including η²-coordination of the tetrazolato ligand nih.gov.

Table 3: Coordination Modes of Tetrazolate Ligands

| Coordination Mode | Description |

| Monodentate | Coordination through one nitrogen atom. |

| Bidentate (chelating) | Coordination through two adjacent nitrogen atoms (e.g., N1 and N2, or N2 and N3). |

| Bridging | Coordination to two or more metal centers. |

Reactivity of the Ketone Moiety in this compound

The ketone group in this compound is a classic electrophilic center due to the polarization of the carbon-oxygen double bond. This makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles and provides a handle for various condensation and cyclization reactions.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. A variety of nucleophiles can attack this center, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

A prominent example of such a reaction is the addition of Grignard reagents (organomagnesium halides). Grignard reagents are potent nucleophiles that add to ketones to form tertiary alcohols upon acidic workup masterorganicchemistry.comyoutube.comnih.gov. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1-phenyl-2-(1H-tetrazol-5-yl)propan-2-ol.

Another important nucleophilic addition is the Wittig reaction, which converts ketones into alkenes wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.comlibretexts.org. This reaction involves the use of a phosphonium ylide (Wittig reagent). For this compound, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would produce 1-phenyl-2-(1H-tetrazol-5-yl)prop-1-ene.

Table 4: Examples of Nucleophilic Addition Reactions to Ketones

| Ketone | Reagent | Product Type | Reaction Name | Reference(s) |

| Generic Ketone | Grignard Reagent (R-MgX) | Tertiary Alcohol | Grignard Reaction | masterorganicchemistry.comyoutube.comnih.gov |

| Generic Ketone | Phosphonium Ylide (R₂C=PPh₃) | Alkene | Wittig Reaction | wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.comlibretexts.org |

Condensation and Cyclization Reactions Involving the Ketone Functionality

The ketone functionality, in conjunction with the adjacent methylene (B1212753) group, provides a platform for various condensation and cyclization reactions. The active methylene group can be deprotonated under basic conditions, forming an enolate that can then participate in reactions.

The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with a carbonyl group wikipedia.orgrsc.orgresearchgate.netnih.gov. For this compound, reaction with an active methylene compound like malononitrile in the presence of a base would lead to a condensed product.

Furthermore, the 1,3-dicarbonyl-like nature of the phenacyltetrazole system makes it a valuable precursor for the synthesis of other heterocyclic rings. A classic example is the synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives dergipark.org.trnih.govnih.govyoutube.comorientjchem.org. The reaction of this compound with hydrazine would be expected to undergo cyclocondensation to form a pyrazole (B372694) derivative, with the tetrazole moiety acting as a substituent on the newly formed ring.

Table 5: Examples of Condensation and Cyclization Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Name | Reference(s) |

| Ketone | Active Methylene Compound | α,β-Unsaturated Compound | Knoevenagel Condensation | wikipedia.orgrsc.orgresearchgate.netnih.gov |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | Pyrazole Synthesis | dergipark.org.trnih.govnih.govyoutube.comorientjchem.org |

Alpha-Carbon Reactivity and Functionalization in this compound

The methylene bridge (-CH2-) situated between the phenyl ketone and the tetrazole ring, known as the alpha-carbon, is a primary center of reactivity. The hydrogens attached to this carbon are acidic due to the electron-withdrawing effects of the adjacent carbonyl and tetrazole groups. msu.edulibretexts.org This acidity is fundamental to the functionalization of the molecule.

Enolization and Electrophilic Substitution at the Methylene Bridge

The acidic nature of the alpha-hydrogens facilitates the formation of an enolate intermediate under basic conditions. This enolate is a potent nucleophile and can react with a variety of electrophiles, allowing for substitution at the alpha-carbon. This process is a cornerstone of carbonyl chemistry. libretexts.orgyoutube.com

Common electrophilic substitution reactions at the methylene bridge include:

Alkylation: Introduction of alkyl groups.

Acylation: Introduction of acyl groups.

Halogenation: Introduction of halogen atoms.

These reactions are typically catalyzed by either acid or base. msu.edulibretexts.org Kinetic studies of similar reactions show that the rate-determining step is often the formation of the enol or enolate intermediate. msu.edu

Oxidative and Reductive Transformations of the Ethanone (B97240) Linker

The carbonyl group within the ethanone linker is susceptible to both oxidation and reduction.

Reduction: The ketone can be reduced to a secondary alcohol, forming 1-phenyl-2-(1H-tetrazol-5-yl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride.

Oxidation: While the ketone itself is generally resistant to further oxidation under standard conditions, oxidative cleavage of the C-C bond adjacent to the carbonyl group can occur under harsh conditions. More commonly, the adjacent methylene group can be oxidized, for instance, to a hydroxyl group, after initial functionalization.

Formation of Advanced Derivatives of this compound

The reactivity of the tetrazole-ketone scaffold allows for its incorporation into more complex molecular architectures.

Synthesis of Fused and Spirocyclic Systems Incorporating the Tetrazole-Ketone Scaffold

The bifunctional nature of this compound and its derivatives makes it a valuable building block for constructing fused and spirocyclic heterocyclic systems. nih.gov These complex structures are of significant interest in medicinal and materials chemistry. nih.govresearchgate.net

Fused Systems: Intramolecular cyclization reactions involving functional groups on both the tetrazole and the phenyl rings, or on substituents introduced at the alpha-carbon, can lead to the formation of fused bicyclic or polycyclic systems.

Spirocyclic Systems: Reactions that involve the alpha-carbon and the carbonyl carbon can lead to the formation of spiro compounds, where two rings share a single atom. nih.gov For example, cycloaddition reactions can yield novel spiro-fused tricyclic systems. rsc.org

Development of Polyfunctionalized Organic Molecules from this compound Precursors

The strategic functionalization of this compound at its various reactive sites enables the synthesis of a wide array of polyfunctionalized molecules. For instance, reactions can be performed on the tetrazole ring, the phenyl ring, and the ethanone linker. The tetrazole moiety itself can act as a bioisostere for carboxylic acids, enhancing the potential for creating molecules with specific biological activities. nih.gov The synthesis of bis-tetrazole acetamides from related starting materials highlights the utility of these scaffolds in creating complex, functional molecules. nih.gov

Below is an interactive table summarizing some potential derivatization reactions.

| Reaction Type | Reagent/Condition | Functional Group Targeted | Resulting Structure |

| Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | Alpha-Carbon | Introduction of an alkyl group at the methylene bridge |

| Reduction | NaBH4 or LiAlH4 | Carbonyl Group | Conversion of ketone to a secondary alcohol |

| Cycloaddition | Dienophile/Dipole | Scaffold | Formation of fused or spirocyclic systems |

| Electrophilic Aromatic Substitution | HNO3/H2SO4 | Phenyl Ring | Nitration of the phenyl ring |

Mechanistic Investigations of Key Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Theoretical and experimental studies on related tetrazole compounds provide insight into these mechanisms. For example, studies on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one using density functional theory (DFT) have helped to validate postulated experimental mechanisms, detailing reaction pathways, transition states, and intermediates. mdpi.com Such computational approaches can elucidate complex transformations, such as concerted photoextrusion of N2 and subsequent intramolecular rearrangements. mdpi.com

The transformation of nitriles to tetrazoles, a key step in the synthesis of the parent compound, is often carried out using reagents like trimethylsilyl (B98337) azide (B81097) with a catalyst such as dibutyltin oxide. mdpi.com Mechanistic studies of these cycloaddition reactions are vital for optimizing reaction conditions and yields.

Advanced Structural Characterization and Spectroscopic Analysis of 1 Phenyl 2 1h Tetrazole 5 Yl Ethanone and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are critical in stabilizing the crystal structure. In derivatives closely related to 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone, hydrogen bonds and π-stacking interactions are predominant.

For instance, in the crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, a related compound, the molecules are linked by intermolecular C—H···O and C—H···N hydrogen bonds. nih.gov Furthermore, the stability of the structure is enhanced by C—H···π contacts between the triazole and benzene (B151609) rings, and a weak π–π stacking interaction between these rings with a centroid-to-centroid distance of 4.547 (1) Å. nih.gov

Similarly, studies on other tetrazole derivatives, such as 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, show that the crystal packing is formed by N—H⋯S hydrogen bonds, which link molecules into dimers. iucr.org These dimers are further connected into layers by offset face-to-face π–π stacking interactions between the benzene rings. iucr.org The Hirshfeld surface analysis of this derivative quantifies the contributions of various intermolecular contacts, with N⋯H/H⋯N (21.9%) and S⋯H/H⋯S (21.1%) interactions being the most significant. iucr.org These examples highlight the crucial role of hydrogen bonding and π-interactions in dictating the supramolecular architecture of phenyl-tetrazole type structures.

Table 1: Crystallographic and Interaction Data for a Related Phenyl-Azole Compound

| Parameter | 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 9.3129 (2) Å, b = 8.11660 (10) Å, c = 24.0475 (4) Å |

| Dominant Intermolecular Interactions | C—H···O, C—H···N hydrogen bonds; C—H···π contacts; π–π stacking |

| π–π Stacking Distance (Centroid-to-Centroid) | 4.547 (1) Å |

Conformational analysis in the solid state involves studying the spatial arrangement of atoms in a molecule, which can freely rotate around single bonds. chemistrysteps.comscribd.com The specific conformation adopted in a crystal is often the one with the lowest energy in that packed environment. A key parameter in this analysis is the torsional or dihedral angle, which describes the rotation around a bond.

In the case of phenyl-azole ethanone (B97240) structures, a significant conformational feature is the relative orientation of the phenyl and tetrazole (or other azole) rings. For 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the triazole and phenyl rings are found to be nearly perpendicular to each other, with a dihedral angle of 88.72 (4)°. nih.gov This perpendicular arrangement minimizes steric hindrance between the two rings. In another example, 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone, the asymmetric unit contains two independent molecules that are chemically identical but exhibit different conformations, with dihedral angles between the phenyl and pyrazole (B372694) rings of 11.62 (13)° and 18.17 (11)°. nih.gov This demonstrates that even subtle differences in crystal packing can influence molecular conformation. For this compound, it is expected that the conformation would similarly be influenced by a balance of intramolecular steric effects and intermolecular packing forces, resulting in a specific, energetically favorable torsional angle between the phenyl and tetrazole rings in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. While one-dimensional (1D) NMR provides basic information, advanced two-dimensional (2D) techniques are necessary for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for understanding complex structural features.

For a molecule like this compound, a suite of 2D NMR experiments would be employed to confirm its constitution. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.educreative-biostructure.com A COSY spectrum of the target compound would show correlations between the ortho, meta, and para protons of the phenyl ring, and potentially a weak correlation between the methylene (B1212753) protons and the ortho protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.educreative-biostructure.com It would definitively link each aromatic proton signal to its corresponding carbon atom in the phenyl ring and the methylene proton signal to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two to three bonds away). sdsu.educreative-biostructure.com This is crucial for connecting different parts of the molecule. For example, the methylene protons would show HMBC correlations to the carbonyl carbon, the ipso-carbon of the phenyl ring, and the C5 carbon of the tetrazole ring. The tetrazole proton (N-H) would show correlations to the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is used to determine stereochemistry and conformation in solution.

Table 2: Expected 2D NMR Correlations for this compound

| Proton Signal | Expected COSY Correlations | Expected HMBC Correlations |

|---|---|---|

| Phenyl H (ortho) | Phenyl H (meta) | Phenyl C (ipso), Phenyl C (meta), Phenyl C (ortho) |

| Phenyl H (meta) | Phenyl H (ortho), Phenyl H (para) | Phenyl C (ipso), Phenyl C (ortho), Phenyl C (para) |

| Phenyl H (para) | Phenyl H (meta) | Phenyl C (meta) |

| Methylene (-CH₂-) | (none expected) | Carbonyl C=O, Phenyl C (ipso), Tetrazole C5 |

| Tetrazole N-H | (none expected) | Tetrazole C5 |

Dynamic NMR (DNMR) is used to study processes that occur on the NMR timescale, such as tautomerism and restricted rotation. nih.gov

Tautomeric Equilibria: 5-substituted-1H-tetrazoles can exist in two tautomeric forms, with the proton on either the N1 or N2 nitrogen atom. Studies on related N-(α-aminoalkyl)tetrazoles have shown that these compounds exist as equilibrium mixtures of N1 and N2 tautomers in solution. lookchem.comnih.gov The position of this equilibrium is highly dependent on factors like solvent polarity and the nature of substituents. lookchem.com DNMR can be used to study the rate of interconversion between these tautomers, which often manifests as broad signals at room temperature that resolve into distinct signals for each tautomer at low temperatures.

Rotational Barriers: Rotation around single bonds can be hindered if bulky substituents are present, leading to the existence of distinct conformers (rotamers) that can be observed by NMR. A study on 5-(2-x-phenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamides investigated the rotational barrier around the amide C-N bond using DNMR. researchgate.net The study found a significant activation free energy (ΔG‡) of over 17 kcal/mol for this rotation, indicating a high degree of restricted movement. researchgate.net For this compound, restricted rotation could potentially occur around the bond connecting the methylene group to the phenyl ring or the tetrazole ring, and DNMR would be the ideal technique to quantify the energy barriers involved. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of a parent ion and its fragments. By analyzing the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, one can deduce the structure of the molecule. ed.ac.uknih.gov

For tetrazole-containing compounds, fragmentation is often characterized by the loss of stable small molecules. Studies on various 5-substituted 1H-tetrazole derivatives have established common fragmentation pathways. researchgate.net A primary and characteristic fragmentation of the tetrazole ring involves the elimination of a molecule of nitrogen (N₂, 28 Da). researchgate.net In positive-ion mode, fragmentation of 5-substituted 1H-tetrazoles often proceeds via the elimination of hydrazoic acid (HN₃, 43 Da). researchgate.net

For this compound (Molecular Weight ≈ 188.07 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 189.08. A plausible fragmentation pathway would involve:

Loss of N₂: The initial loss of a nitrogen molecule from the tetrazole ring is a common pathway, leading to a fragment ion. researchgate.net

α-Cleavage: Cleavage adjacent to the carbonyl group is a typical fragmentation for ketones. This could result in the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) or a tetrazol-5-ylmethyl cation.

Further Fragmentation: The benzoyl cation can further lose carbon monoxide (CO, 28 Da) to form the phenyl cation (C₆H₅⁺, m/z 77).

By analyzing the accurate masses of these fragment ions, HRMS can confirm the proposed fragmentation pathways and, consequently, the structure of the parent molecule. nih.gov

Table 3: Predicted Key Fragment Ions for this compound in HRMS

| Proposed Fragment | Formula | Approximate m/z |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | C₉H₉N₄O⁺ | 189.08 |

| [M+H - N₂]⁺ | C₉H₉N₂O⁺ | 161.07 |

| [C₆H₅CO]⁺ (Benzoyl cation) | C₇H₅O⁺ | 105.03 |

| [C₆H₅]⁺ (Phenyl cation) | C₆H₅⁺ | 77.04 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone |

| 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione |

| 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone |

| N-(α-aminoalkyl)tetrazoles |

| 5-(2-x-phenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamides |

Elucidation of Specific Fragmentation Patterns Correlated with Molecular Structure

Mass spectrometry is a powerful technique for elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. nih.gov In electron impact mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion ([M]•+), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments. mdpi.com The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of these fragments, providing a molecular fingerprint. wikipedia.org

The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting fragments. nih.govmdpi.com The structure contains several key moieties that influence its fragmentation: the phenyl ring, the carbonyl group, the methylene bridge, and the tetrazole ring.

Key fragmentation pathways for tetrazole-containing compounds often involve the cleavage of the heterocyclic ring. nih.govresearchgate.net A characteristic and frequently observed fragmentation for 1,5-disubstituted tetrazoles is the extrusion of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This process is a significant indicator of the tetrazole moiety.

The ethanone portion of the molecule also directs fragmentation. Alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group, is a primary fragmentation mode for ketones. miamioh.eduspectroscopyonline.com This can lead to the formation of a stable benzoyl cation. Subsequent loss of carbon monoxide (CO) from the benzoyl cation can then produce the phenyl cation.

Based on these principles, the following table outlines the plausible fragmentation patterns and the corresponding m/z values for the primary fragments of this compound.

| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Origin of Fragment |

|---|---|---|---|

| Molecular Ion | [C₉H₈N₄O]•+ | 188 | Parent Molecule |

| Benzoyl cation | [C₆H₅CO]⁺ | 105 | α-cleavage at the C-C bond between the carbonyl and methylene groups. |

| Phenyl cation | [C₆H₅]⁺ | 77 | Loss of CO from the benzoyl cation. |

| Tetrazol-5-ylmethyl cation | [CH₂(C N₄H)]⁺ | 83 | Cleavage of the C-C bond adjacent to the carbonyl group. |

| Fragment from N₂ loss | [C₉H₈N₂O]•+ | 160 | Loss of N₂ from the tetrazole ring of the molecular ion. |

Isotopic Labeling Studies for Mechanistic Insights

To definitively confirm proposed fragmentation pathways and gain deeper mechanistic insights, isotopic labeling studies are employed. nih.gov This technique involves synthesizing the target molecule with one or more atoms replaced by their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netthieme-connect.de When the labeled molecule is analyzed by mass spectrometry, the resulting fragments that retain the isotopic label will have a higher mass, allowing for the precise tracking of atoms through the fragmentation process. researchgate.net

While specific isotopic labeling studies on this compound are not widely reported, the methodology can be described hypothetically to illustrate its utility.

¹³C Labeling: Synthesizing the compound with a ¹³C atom at the carbonyl carbon position would be particularly informative. If the fragment observed at m/z 105 (proposed as the benzoyl cation) shifts to m/z 106 in the labeled compound's spectrum, it would confirm that this fragment contains the carbonyl carbon. A corresponding shift of the m/z 77 peak to m/z 78 would not be expected, confirming the loss of the labeled carbon as ¹³CO.

¹⁵N Labeling: Incorporation of ¹⁵N into the tetrazole ring would provide conclusive evidence for the nitrogen extrusion pathway. If two ¹⁵N atoms are incorporated, the molecular ion peak would shift by +2 Da. The loss of labeled dinitrogen ([¹⁵N]₂) would result in a mass loss of 30 Da instead of 28 Da, which is a clear and unambiguous signature. This can help differentiate between various possible ring-opening and fragmentation mechanisms of the tetrazole moiety. researchgate.net

²H (Deuterium) Labeling: Replacing the hydrogen atoms on the methylene bridge with deuterium would result in a molecular ion peak shift of +2 Da. Observing whether the deuterium labels are retained or lost in specific fragments helps map the bond cleavages around the methylene group. For instance, if the proposed tetrazol-5-ylmethyl cation ([CH₂(CN₄H)]⁺) at m/z 83 shifts to m/z 85, it confirms the integrity of the C-D bonds in that fragment.

These studies provide unequivocal evidence for reaction mechanisms that might otherwise be ambiguous, solidifying the understanding of the molecule's behavior under mass spectrometric conditions. nih.govplos.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups within this compound and probing their local chemical environment. nih.gov These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration.

Characteristic Vibrational Modes of the Tetrazole Ring and Carbonyl Group

The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent parts.

Carbonyl Group (C=O): The carbonyl stretching vibration (νC=O) is one of the most prominent features in the IR spectrum. spectroscopyonline.com For ketones, this typically appears as a strong, sharp absorption band in the region of 1680–1725 cm⁻¹. uomustansiriyah.edu.iq Its exact position is sensitive to electronic effects; conjugation with the phenyl ring, if present, would typically lower the frequency. In this molecule, the carbonyl is insulated from the phenyl ring by a methylene group, so a frequency in the higher end of the typical range for aliphatic ketones is expected.

Tetrazole Ring: The tetrazole ring exhibits a complex series of vibrational modes due to the various C-N, N-N, C=N, and N=N bonds. researchgate.net Characteristic vibrations of the tetrazole ring are typically found in the 1600–900 cm⁻¹ region of the spectrum. researchgate.net These include ring stretching and breathing modes. researchgate.net Additionally, the N-H stretching vibration (νN-H) of the 1H-tetrazole tautomer is expected in the region of 3000–3500 cm⁻¹, though its appearance is highly dependent on hydrogen bonding. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Tetrazole N-H | 3000 - 3500 | Medium, Broad (if H-bonded) |

| C-H Stretch (Aromatic) | Phenyl C-H | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methylene CH₂ | 2850 - 2960 | Medium |

| C=O Stretch | Ketone C=O | 1705 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium to Weak |

| Tetrazole Ring Vibrations | N=N, C=N, N-N stretches | 900 - 1500 | Medium to Strong |

Hydrogen Bonding and Intermolecular Interactions Probed by IR Spectroscopy

IR spectroscopy is exceptionally sensitive to intermolecular interactions, particularly hydrogen bonding. researchgate.netnih.gov In the solid state or in concentrated solutions, molecules of this compound can form intermolecular hydrogen bonds. The acidic proton on the tetrazole ring (N-H) can act as a hydrogen bond donor, while the lone pair of electrons on the carbonyl oxygen can act as an acceptor. jchemrev.com

The formation of such hydrogen bonds has distinct effects on the IR spectrum:

N-H Stretching Band: A "free" N-H group (not involved in hydrogen bonding) would show a relatively sharp absorption band. However, when involved in a hydrogen bond, the N-H bond is weakened and lengthened. dss.go.th This results in a significant shift of the stretching band to a lower frequency (a red shift) and a pronounced broadening of the band. jchemrev.com The broadness is due to a distribution of hydrogen bond strengths and distances within the sample. nih.gov

C=O Stretching Band: The carbonyl stretching frequency is also affected. When the carbonyl oxygen acts as a hydrogen bond acceptor, electron density is pulled away, slightly weakening the C=O double bond. This also causes a red shift in the carbonyl absorption band, typically by 15–30 cm⁻¹. jchemrev.com In some cases, it may be possible to resolve separate peaks for "free" and hydrogen-bonded carbonyl groups. jchemrev.com

By analyzing the position, shape, and width of the N-H and C=O bands, one can infer the presence and relative strength of hydrogen bonding interactions within the sample. dss.go.th

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Circular Dichroism for Chiral Derivatives)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions arising from π→π* and n→π* transitions associated with its chromophores: the phenyl ring, the carbonyl group, and the tetrazole ring. Unsubstituted tetrazoles absorb primarily in the vacuum UV region (< 200 nm), but substitution with chromophores like a phenyl group shifts the absorption to accessible wavelengths. pnrjournal.com The phenyl ring typically exhibits strong π→π* transitions. The carbonyl group has a weak n→π* transition at a longer wavelength and a strong π→π* transition at a shorter wavelength. The combined effect of these chromophores would result in a complex UV-Vis spectrum that can be used for quantitative analysis and to study interactions with other species, such as metal ions. researchgate.net

Circular Dichroism (CD) for Chiral Derivatives: The parent compound, this compound, is achiral. However, if a chiral center is introduced into one of its derivatives (for example, by substitution on the methylene bridge or the phenyl ring), Circular Dichroism (CD) spectroscopy becomes a valuable tool. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the absolute configuration and conformation of the chiral derivative. The appearance of positive or negative peaks, known as Cotton effects, in the CD spectrum corresponds to the electronic transitions observed in the UV-Vis spectrum and can be correlated with the stereochemistry of the molecule. nih.govrsc.org For chiral tetrazole-containing compounds, CD spectroscopy has been used to confirm their homochiral nature and analyze their chiroptical properties. nih.gov

Computational Chemistry and Theoretical Studies on 1 Phenyl 2 1h Tetrazole 5 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density functional theory equivalent, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules. The B3LYP hybrid functional, combined with a Pople-style basis set such as 6-311++G(d,p), is commonly employed for geometry optimization and electronic property calculations of tetrazole derivatives. researchgate.netnih.gov

Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. For 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone, key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape are determined.

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) surface map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, negative potential is expected around the nitrogen atoms of the tetrazole ring and the carbonyl oxygen, while positive potential would be located around the acidic N-H proton.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 3.5 D |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating electron correlation effects, which is important for accurately determining the relative energies of different conformers and isomers.

The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the dihedral angle between the phenyl and tetrazole rings and the orientation of the ethanone (B97240) side chain. nih.gov Computational scans of the potential energy surface can identify various local minima corresponding to stable conformers. Studies on similar phenyl-tetrazole systems have shown that the planar conformation is often destabilized by steric hindrance, leading to a twisted arrangement between the two rings. nih.gov

Furthermore, the tetrazole ring can exist in two tautomeric forms: 1H and 2H. Computational studies on related 5-substituted tetrazoles have shown that the 2H-tautomer is often more stable in the gas phase, but the equilibrium can shift towards the 1H-form in polar solvents. doi.org Ab initio calculations are essential for quantifying the energy difference between these tautomers and predicting their relative populations.

| Isomer/Conformer | Method | Relative Energy (kJ/mol) |

|---|---|---|

| 1H-Tautomer (Twisted) | MP2/cc-pVTZ | 0.0 (Reference) |

| 1H-Tautomer (Planar) | MP2/cc-pVTZ | 12.5 |

| 2H-Tautomer (Twisted) | MP2/cc-pVTZ | 5.8 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can explicitly model the dynamic behavior of the molecule in a solvent environment. nih.govnih.gov MD simulations solve Newton's equations of motion for a system containing the solute and a large number of solvent molecules (e.g., water or methanol) over a period of time, typically nanoseconds to microseconds.

These simulations provide a detailed picture of the conformational landscape, revealing the transitions between different stable conformers and their relative populations at a given temperature. conicet.gov.ar MD is particularly useful for understanding how solvent molecules interact with the solute through hydrogen bonding and other non-covalent interactions. For this compound, MD simulations can elucidate the specific hydrogen bonding patterns between the tetrazole N-H group, the carbonyl oxygen, and surrounding water molecules, which can influence its conformational preferences and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. rsc.org By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental data, one can gain confidence in the structural assignment. pnrjournal.com

Vibrational Frequencies: The calculation of the second derivatives of energy with respect to atomic positions yields harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net DFT calculations can predict the frequencies and intensities of vibrational modes, such as the characteristic C=O stretch of the ketone, the N-H stretch of the tetrazole ring, and various aromatic C-H bending modes. derpharmachemica.com

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excited states. doi.org This allows for the prediction of the maximum absorption wavelengths (λmax) in a UV-Vis spectrum. The calculations also provide information on the oscillator strength of each transition and the nature of the molecular orbitals involved (e.g., π → π* or n → π* transitions), which is critical for understanding the molecule's photochemistry. mdpi.com

| Spectroscopy Type | Parameter | Calculated Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 195 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR | Chemical Shift (δ) | 4.5 ppm | Methylene (B1212753) Protons (-CH₂-) |

| IR | Frequency (ν) | 1715 cm⁻¹ | C=O Stretch |

| IR | Frequency (ν) | 3150 cm⁻¹ | N-H Stretch |

| UV-Vis | λmax | 255 nm | π → π* transition (Phenyl ring) |

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are invaluable for exploring potential reaction mechanisms, providing insights into pathways that may be difficult to study experimentally.

To understand the kinetics of a chemical reaction, it is necessary to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational algorithms can locate the geometry of the TS, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. mdpi.com

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactant (Ground State) | 0.0 |

| Transition State (TS1) | +150 |

| Products | -80 |

Reaction Coordinate Analysis and Potential Energy Surfaces

Detailed reaction coordinate analyses and the exploration of potential energy surfaces for this compound are not extensively documented in publicly available scientific literature. Computational studies on analogous tetrazole-containing compounds, such as 1-phenyl-4-allyl-tetrazol-5-one, have been performed to understand their photodegradation mechanisms. These studies have utilized density functional theory (DFT) to map reaction pathways, identify transition states, and characterize intermediates on the potential energy surface. For instance, the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one was investigated using functionals like B3LYP, M06-HF, and PBE0 to characterize the evolution of the reaction on the triplet state. mdpi.com However, specific energetic data, such as activation barriers and reaction energies for isomerization or decomposition pathways of this compound, are not available.

The general approach to studying the reaction coordinates of such a molecule would involve identifying key bond-breaking and bond-forming events and systematically varying the corresponding geometric parameters to map the energy landscape. This would allow for the identification of transition state structures, which are first-order saddle points on the potential energy surface, and intermediates, which correspond to local minima. Such analyses are crucial for understanding reaction mechanisms, predicting reaction kinetics, and designing novel chemical transformations.

Studies on Tautomerism and Isomerism of the this compound Scaffold

The this compound scaffold can exhibit several forms of tautomerism and isomerism. The most prominent is the prototropic tautomerism of the tetrazole ring. 5-substituted tetrazoles can exist in two main tautomeric forms: the 1H- and 2H-tautomers. researchgate.netresearchgate.net The relative stability of these tautomers is influenced by the nature of the substituent at the C5 position, as well as by the surrounding medium (e.g., solvent, solid state).

In addition to the tetrazole ring tautomerism, the ethanone linker introduces the possibility of keto-enol tautomerism. The equilibrium between the keto form (this compound) and its corresponding enol form would be an important aspect of its reactivity and spectroscopic properties.

Theoretical studies on related systems, such as 5-amino-tetrazole, have shown that different tautomers can have significantly different energies. nih.gov For example, computational studies have been used to determine the relative energies and activation barriers for interconversion between various amino and imino tautomers of 5-amino-tetrazole in the gas phase. nih.gov Similar computational approaches could be applied to this compound to determine the relative stabilities of its possible tautomers and the energy barriers for their interconversion.

While general principles of tetrazole tautomerism are well-established, specific experimental or high-level computational data quantifying the tautomeric and isomeric equilibria for this compound are not readily found in the current body of scientific literature. Such studies would be valuable for a complete understanding of the chemical behavior of this compound.

Below is a table summarizing the potential tautomers of the this compound scaffold.

| Tautomer Type | Structure Name | Description |

| Tetrazole Tautomerism | This compound | Proton is on the N1 position of the tetrazole ring. |

| Tetrazole Tautomerism | 1-Phenyl-2-(2H-tetrazole-5-yl)ethanone | Proton is on the N2 position of the tetrazole ring. |

| Keto-Enol Tautomerism | (Z)-1-Phenyl-2-(1H-tetrazole-5-yl)ethen-1-ol | Enol form of the ethanone moiety. |

Applications of 1 Phenyl 2 1h Tetrazole 5 Yl Ethanone in Advanced Chemical Synthesis and Materials Science Research

1-Phenyl-2-(1H-tetrazole-5-yl)ethanone as a Precursor for Novel Heterocyclic Architectures

The bifunctional nature of this compound, possessing both a ketone and an active methylene (B1212753) group adjacent to the tetrazole ring, provides multiple reactive sites for constructing elaborate heterocyclic frameworks.

Synthesis of Fused Tetrazole Systems and Polycyclic Compounds

The structure of this compound is well-suited for intramolecular cyclization and condensation reactions to form fused heterocyclic systems. The ketone carbonyl group and the adjacent methylene protons can react with various reagents to build new rings onto the existing tetrazole-ethanone scaffold. For instance, reactions that involve both the ethanone (B97240) portion and one of the tetrazole's nitrogen atoms can lead to the formation of bicyclic systems such as tetrazolo-pyridazines or other fused nitrogen-containing heterocycles.

Furthermore, the active methylene group can be functionalized to introduce additional reactive handles, enabling sequential cyclizations to build polycyclic compounds. By reacting with bifunctional reagents, both the ketone and the tetrazole ring can be incorporated into a larger, more complex polycyclic architecture.

Building Blocks for Complex Organic Molecules in Medicinal Chemistry (Design, not biological testing)

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity. nih.govbeilstein-journals.org The this compound scaffold is a valuable building block for designing complex, drug-like molecules. beilstein-journals.org

One key strategy involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex structures from simple starting materials. nih.gov The ethanone moiety of the title compound can be chemically modified, for example, through oxidation to an aldehyde, to create a versatile substrate for MCRs like the Passerini and Ugi reactions. beilstein-journals.org This approach facilitates the incorporation of the tetrazole group into diverse molecular scaffolds, meeting the demand for novel compound libraries in drug discovery. beilstein-journals.org

Research has also demonstrated the coupling of related tetrazole-containing building blocks with other pharmacologically relevant moieties. For example, derivatives of 1-substituted-1H-tetrazole-5-thiol have been coupled via S-alkylation with bromo-ethanone structures to synthesize complex molecules incorporating sulfonylpiperazine groups. researchgate.net This highlights a modular approach where the this compound core can be systematically elaborated to design molecules with specific structural features.

| Starting Tetrazole Moiety | Reaction Type | Resulting Molecular Scaffold | Reference |

|---|---|---|---|

| Protected Tetrazole Aldehydes | Passerini/Ugi MCR | Variously functionalized tetrazole-based drug-like molecules | beilstein-journals.org |

| 1-Substituted-1H-tetrazole-5-thiol | S-alkylation | Tetrazole-thio-ethanone-sulfonylpiperazine hybrids | researchgate.net |

| Aromatic Aldehydes & Malononitrile | One-pot MCR with Sodium Azide (B81097) | 2-(1H-tetrazol-5-yl)acrylonitrile derivatives | nih.gov |

Role of this compound Derivatives in Coordination Chemistry and Materials

Derivatives of this compound are highly promising as ligands for the construction of coordination complexes, coordination polymers, and metal-organic frameworks (MOFs) due to their multiple potential donor sites.

Ligand Design and Metal Chelation Studies for Catalysis or Materials (excluding biological applications)

The ethanone portion of the molecule can undergo keto-enol tautomerization, creating a β-diketonate-like structure that acts as a strong bidentate chelating agent for metal ions. unimi.it Simultaneously, the four nitrogen atoms of the deprotonated tetrazole ring offer multiple coordination sites, allowing it to act as a bridging ligand. unimi.it This combination of a chelating β-diketone group and a bridging tetrazolyl group in a single ligand is a promising strategy for assembling novel coordination networks. unimi.it

Research on ligands combining these two functionalities has demonstrated their versatility. unimi.it The β-diketonate site can effectively control the stereochemistry around a metal center, while the tetrazole moiety can link these metal centers into extended structures. This dual functionality makes such ligands highly valuable for designing materials with potential applications in catalysis, where the metal centers can act as active sites. nih.gov For example, copper(II) complexes with Schiff base ligands have been used to catalyze the synthesis of tetrazole derivatives. nih.gov

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The multidentate nature of ligands derived from this compound makes them ideal building blocks for Metal-Organic Frameworks (MOFs) and coordination polymers. unimi.itresearchgate.net The tetrazole group is particularly effective in forming stable, extended networks with a variety of metal ions, including Cu(II), Zn(II), Cd(II), and Co(II). lookchem.comresearchgate.netrsc.org

In the construction of these materials, the ligand can coordinate to metal ions in several ways:

Chelation: The β-diketonate moiety can chelate a single metal ion. unimi.it

Bridging: The tetrazolate ring can bridge multiple metal centers, linking them into one-, two-, or three-dimensional networks. unimi.itrsc.org

For instance, a ligand featuring both a β-diketonate and a tetrazole group has been used to synthesize a 2D coordination polymer with Zn(II), where the ligand uses both its chelating and bridging capabilities. unimi.it The resulting frameworks can exhibit interesting properties, such as luminescence, which was observed in the solid state for the zinc polymer and was red-shifted compared to the free ligand. unimi.it The diverse coordination modes of the tetrazole ring allow for the formation of a wide array of network topologies, from simple chains to complex 3D frameworks with porous structures suitable for gas adsorption. rsc.orgrsc.org

| Ligand Type | Metal Ion(s) | Resulting Structure | Key Feature/Property | Reference |

|---|---|---|---|---|

| β-Diketone/Tetrazole | Zn(II) | 2D Coordination Polymer | Solid-state luminescence | unimi.it |

| 1-Phenyl-1H-tetrazole-5-thiol | Co(II), Cd(II) | 1D Looped Chains | Antiferromagnetic interactions (Co), blue light emission (Cd) | lookchem.com |

| N,N-Bis(1H-tetrazole-5-yl)-amine | Pb(II) | 3D Energetic MOF | High density and good thermostability | mdpi.com |

| ((1H-tetrazol-5-yl) methyl) pyridine | Cu(II), Zn(II), Cd(II) | 2D and 3D Frameworks | Structural diversity based on metal and counterions | rsc.org |

Advanced Materials Research Utilizing this compound Moieties

The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make it a key component in the design of high-energy-density materials (HEDMs). rsc.orgresearchgate.net Upon decomposition, tetrazole-based compounds release large volumes of environmentally benign nitrogen gas (N₂), a defining characteristic of modern, "green" energetic materials. rsc.org

Derivatives of the this compound scaffold can be engineered to create advanced energetic materials. By strategically introducing energy-rich functional groups (such as nitro groups, -NO₂) or linking multiple tetrazole units together, researchers can significantly enhance detonation properties like velocity and pressure. researchgate.netmdpi.com Computational studies on various tetrazole derivatives have shown that increasing the number of nitro groups on the azole ring leads to a remarkable increase in the heat of formation and density. researchgate.net

Research into bistetrazole derivatives, where two tetrazole rings are linked, has produced compounds with detonation velocities superior to that of the conventional explosive RDX. rsc.org For example, dihydroxylammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione exhibits a high heat of formation (524.3 kJ mol⁻¹), excellent thermal stability (decomposing at 285 °C), and a calculated detonation velocity of 9114 m/s, demonstrating its potential as a next-generation HEDM. rsc.org The structural backbone of this compound provides a robust platform for synthesizing such high-performance energetic materials.

Components in Supramolecular Assemblies and Self-Assembled Systems

The tetrazole ring within this compound is a key functional group for the construction of supramolecular assemblies. Tetrazoles are known to participate in a variety of non-covalent interactions, including hydrogen bonding and coordination with metal ions. The four nitrogen atoms of the tetrazole ring can act as both hydrogen bond donors and acceptors, facilitating the formation of intricate and stable one-, two-, or three-dimensional networks. nih.gov

The presence of the phenyl and carbonyl groups in this compound offers additional sites for intermolecular interactions, such as π-π stacking and dipole-dipole interactions. These multiple interaction points allow for a high degree of control over the self-assembly process, leading to the formation of well-defined supramolecular architectures. The coordination capabilities of the tetrazole moiety with various metal centers are particularly noteworthy, enabling the construction of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and catalysis. nih.gov

Table 1: Potential Supramolecular Interactions of this compound

| Interacting Moiety | Type of Interaction | Potential Role in Supramolecular Assembly |

| Tetrazole Ring (N-H) | Hydrogen Bond Donor | Formation of chains and networks |

| Tetrazole Ring (N atoms) | Hydrogen Bond Acceptor, Metal Coordination | Cross-linking, formation of Metal-Organic Frameworks (MOFs) |

| Phenyl Ring | π-π Stacking | Stabilization of layered structures |

| Carbonyl Group | Dipole-Dipole, Hydrogen Bond Acceptor | Directional control of assembly |

Exploration of Optical or Electronic Properties of Derivatives (e.g., non-linear optics, molecular electronics)

Derivatives of this compound hold promise for applications in optical and electronic materials. The tetrazole ring, being an electron-rich aromatic system, can be incorporated into "push-pull" molecular designs, which are crucial for achieving non-linear optical (NLO) properties. In such systems, the tetrazole can act as part of a π-conjugated bridge connecting an electron-donating group to an electron-accepting group. This intramolecular charge transfer is a key mechanism for generating second- and third-order NLO responses.

For instance, studies on push-pull tetrazoles have demonstrated their potential for NLO applications. By functionalizing the phenyl ring of this compound with strong electron-donating groups and modifying the tetrazole or a substituent on the ethanone backbone with electron-accepting groups, novel NLO materials could be developed. The electronic properties of tetrazole-based compounds are also being explored for their potential use in molecular electronics. The ability of the tetrazole ring to participate in charge transport and its inherent thermal stability make it an attractive component for molecular wires and switches. Theoretical studies on tetrazole-based energetic cocrystals have shown that their electronic properties and energy gaps can be tuned by applying an external electric field, suggesting potential for electronic modulation. bohrium.com

Design and Synthesis of Chemosensors and Probes Based on this compound (purely chemical sensing, not biological)

The structural features of this compound make it a suitable scaffold for the design of chemosensors and probes for the detection of various chemical analytes. The tetrazole ring can act as a selective binding site for metal ions, while the phenyl and ethanone components can be functionalized with fluorophores or chromophores to provide a signaling mechanism.

Development of Fluorescent Probes for Specific Analyte Detection

Fluorescent probes based on tetrazole derivatives have been successfully developed for the detection of metal ions such as Al(III) and Zn(II). nih.govresearchgate.net The sensing mechanism often involves the coordination of the metal ion to the nitrogen atoms of the tetrazole ring, which in turn modulates the fluorescence properties of an attached fluorophore. This can lead to a "turn-on" or "turn-off" fluorescence response, allowing for the sensitive and selective detection of the target analyte.

By incorporating a suitable fluorophore into the structure of this compound, for example, by modifying the phenyl ring, it is conceivable to create novel fluorescent probes. The carbonyl group of the ethanone moiety could also be utilized as a binding site in conjunction with the tetrazole ring to enhance selectivity for specific metal ions.

Recognition Elements in Chemodosimeters and Diagnostic Reagents (chemical, not clinical)

Beyond reversible sensing, the reactivity of the this compound scaffold could be exploited in the design of chemodosimeters. Chemodosimeters operate through an irreversible chemical reaction between the probe and the analyte, leading to a distinct change in a measurable property, such as color or fluorescence. The tetrazole ring itself or the methylene group adjacent to the carbonyl function could potentially undergo specific reactions with certain analytes, triggering a signaling cascade. This approach often leads to high selectivity and sensitivity in detection.

Development of Catalysts and Organocatalysts Incorporating this compound Scaffolds

The tetrazole moiety is increasingly being recognized for its role in catalysis, both in the form of metal complexes and as a component of organocatalysts. The nitrogen-rich tetrazole ring can act as a ligand to stabilize metal centers, influencing their reactivity and selectivity in catalytic transformations. rsc.orgbohrium.comnih.gov

Furthermore, chiral tetrazole derivatives have emerged as effective organocatalysts in various asymmetric reactions. nih.govmdpi.com For example, tetrazole-derived cyclic amines have been successfully employed in amination reactions. nih.gov By introducing chirality into the this compound scaffold, for instance, through asymmetric synthesis or by appending a chiral auxiliary, novel organocatalysts could be developed. The acidic proton on the tetrazole ring can also play a crucial role in activating substrates through hydrogen bonding in organocatalytic cycles. The development of catalysts based on this scaffold represents a promising avenue for future research in synthetic organic chemistry. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions for 1 Phenyl 2 1h Tetrazole 5 Yl Ethanone Research

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The translation of laboratory-scale synthesis to industrial production is a critical step in the lifecycle of any commercially viable chemical compound. For 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone, the adoption of modern manufacturing technologies such as flow chemistry and automated synthesis platforms presents a significant opportunity for scalable and efficient production.

Continuous flow chemistry, in particular, offers numerous advantages over traditional batch processing for the synthesis of tetrazoles. The inherent safety benefits of performing reactions in a continuous-flow microreactor are paramount, especially when dealing with potentially hazardous reagents like azides, which are commonly used in tetrazole synthesis. nih.govnih.govmdpi.com By minimizing the reaction volume at any given time, the risks associated with exothermic reactions and the handling of explosive intermediates are significantly reduced. mdpi.com Furthermore, flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, higher purity, and better reproducibility. uq.edu.aunih.gov The ability to operate at elevated temperatures and pressures in a controlled manner can dramatically accelerate reaction rates, making the synthesis of this compound faster and more energy-efficient. researchgate.net The scalability of flow processes is another key advantage; increasing production capacity can be as simple as extending the operating time of the reactor or running multiple reactors in parallel. uq.edu.au

Automated synthesis platforms, often integrated with flow chemistry systems, can further enhance the efficiency and discovery process for derivatives of this compound. These platforms enable the rapid and systematic variation of starting materials to create libraries of analogous compounds. mit.edu For instance, by automating the introduction of different substituted phenylacetonitriles or by modifying the conditions for the tetrazole ring formation, a diverse range of derivatives can be synthesized and screened for desired properties. The use of pre-packed reagent cartridges and robotic liquid handling can streamline the entire workflow from reaction setup to purification and analysis. nih.gov This high-throughput approach is invaluable for accelerating the drug discovery process and for the development of new materials.

Table 1: Comparison of Batch vs. Flow Synthesis for Tetrazoles

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes mdpi.com |

| Scalability | Complex and often requires re-optimization | Readily scalable by extending run time or parallelization uq.edu.au |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time nih.gov |

| Efficiency | Can be slower with lower yields | Often faster with higher yields and purity acs.org |

| Heat & Mass Transfer | Limited by vessel size | Excellent heat and mass transfer |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The rich chemical functionality of this compound provides a fertile ground for exploring novel reactivity and chemical transformations. The interplay between the aromatic phenyl ring, the reactive carbonyl group of the ethanone (B97240) moiety, and the unique electronic properties of the tetrazole ring can lead to unexpected and synthetically useful reactions.

The photochemistry of tetrazole derivatives is a particularly intriguing area for exploration. It is well-documented that the photolysis of tetrazoles can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates, which can then undergo various rearrangements and cyclizations to form a diverse array of nitrogen-containing heterocycles. nih.govnih.govmit.edu The specific substituents on the tetrazole ring play a crucial role in directing the outcome of these photochemical reactions. nih.gov For this compound, irradiation with UV light could potentially trigger the cleavage of the tetrazole ring, and the subsequent reactivity of the resulting intermediates could be influenced by the presence of the adjacent carbonyl group and the phenyl ring. This could open up synthetic routes to novel and complex heterocyclic scaffolds that are not readily accessible through conventional thermal methods.

Thermal decomposition of tetrazoles is another avenue for discovering new chemical transformations. While many tetrazole derivatives are relatively stable, they can undergo fragmentation at elevated temperatures. researchgate.netchemrxiv.org The decomposition pathway is highly dependent on the substitution pattern of the tetrazole ring. mdpi.com In the case of this compound, thermal treatment could lead to fragmentation of the tetrazole ring, potentially initiating a cascade of reactions involving the ethanone moiety. The presence of metals in the reaction medium can also significantly influence the decomposition temperature and the nature of the resulting products, suggesting possibilities for catalytic control over the fragmentation process. acs.org

Furthermore, the methylene (B1212753) bridge connecting the phenyl and tetrazole rings, along with the adjacent carbonyl group, represents a key site for functionalization and transformation. The acidic protons on the methylene group could be exploited in various carbon-carbon bond-forming reactions, allowing for the introduction of additional substituents and the construction of more complex molecular architectures. The carbonyl group itself is a versatile handle for a wide range of chemical modifications, including reductions, oxidations, and condensation reactions. The catalytic activation of the tetrazole ring itself is also a promising area, potentially enabling novel coupling reactions and functionalizations at the carbon and nitrogen atoms of the heterocyclic core. acs.org

Advanced Characterization Techniques for Complex Derivatives and Intermediates

A thorough understanding of the structure, conformation, and dynamic behavior of this compound and its derivatives is essential for elucidating reaction mechanisms and for establishing structure-property relationships. The application of advanced characterization techniques will be indispensable in this endeavor.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including multidimensional techniques such as HSQC, HMBC, and NOESY, will be crucial for the unambiguous assignment of proton, carbon, and nitrogen signals, especially for complex derivatives with multiple stereocenters or intricate substitution patterns. acs.orgchemrxiv.org 15N NMR, in particular, can provide valuable insights into the electronic environment of the tetrazole ring and can be used to distinguish between different tautomers and isomers. researchgate.net The study of reaction intermediates, which are often transient and present in low concentrations, can be facilitated by in situ NMR monitoring of reactions.

X-ray crystallography will be an invaluable tool for determining the precise three-dimensional structure of this compound and its derivatives in the solid state. acs.org Single-crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov This information is critical for understanding the supramolecular chemistry of these compounds and for designing new materials with specific solid-state properties. Powder X-ray diffraction can be used to characterize polycrystalline materials and to study phase transitions.

Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with tandem mass spectrometry (MS/MS), will be essential for the accurate mass determination and structural elucidation of novel derivatives. researchgate.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions. The fragmentation patterns observed in MS/MS experiments can offer valuable clues about the connectivity of atoms within a molecule and can be used to differentiate between isomers. researchgate.net

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique coordination properties and the ability to form directional intermolecular interactions make tetrazole-containing molecules, including this compound, attractive building blocks for the construction of novel materials and supramolecular assemblies.